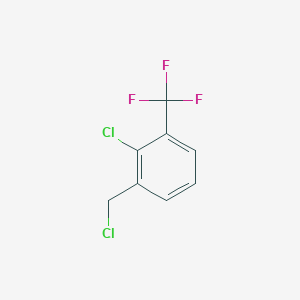
2-Chloro-1-(chloromethyl)-3-(trifluoromethyl)benzene
描述
2-Chloro-1-(chloromethyl)-3-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H5Cl2F3 and its molecular weight is 229.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Chloro-1-(chloromethyl)-3-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a chloromethyl group and a trifluoromethyl group attached to a benzene ring. The presence of these electronegative substituents significantly influences its chemical reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing trifluoromethyl groups have shown enhanced potency against various cancer cell lines, including leukemia and solid tumors .
- Enzyme Inhibition : The compound's structure may allow it to act as an inhibitor for certain enzymes. For example, compounds with similar halogenated structures have demonstrated inhibitory activity against kinases involved in cancer progression, such as Bcr-Abl1 .
- Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of the trifluoromethyl group in enhancing the biological activity of halogenated compounds. The following table summarizes key findings from SAR analyses related to similar compounds:
| Compound Structure | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | TBD | Potential anticancer agent |
| 4-Methylbenzamide derivative | 2.27 | Inhibitory activity against K562 |
| Dichloropurine derivative | 4.56 | Activity against renal carcinoma |
| Trifluoromethyl analogs | TBD | COX inhibition |
Anticancer Activity
A study investigated the anticancer effects of various halogenated compounds, including those with trifluoromethyl groups. The results indicated that specific substitutions significantly increased potency against leukemia cell lines, with IC50 values ranging from 1.42 to 4.56 µM for different derivatives .
Inhibition of Kinases
Research on kinase inhibitors showed that compounds with similar structures exhibited varying degrees of inhibition against key oncogenic kinases. For instance, one derivative demonstrated a 39% inhibition at a concentration of 0.5 µM, indicating potential for further development as a therapeutic agent .
属性
IUPAC Name |
2-chloro-1-(chloromethyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c9-4-5-2-1-3-6(7(5)10)8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAIQKKLRQQAMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30542064 | |
| Record name | 2-Chloro-1-(chloromethyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30542064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22902-94-9 | |
| Record name | 2-Chloro-1-(chloromethyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30542064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















